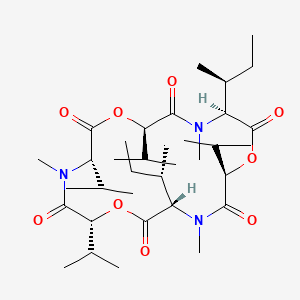

Enniatin A1

Description

Properties

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H61N3O9/c1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15/h18-29H,16-17H2,1-15H3/t22-,23-,24-,25-,26-,27+,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUREPXBPJFMOK-CIRFPNLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)C(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891864 | |

| Record name | Enniatin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4530-21-6 | |

| Record name | Enniatin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004530216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enniatin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6R,9S,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENNIATIN A1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39458RI529 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enniatin A1 chemical structure and properties

Enniatin A1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical structure, physicochemical properties, biological activities, and mechanisms of action of this compound. It includes a summary of quantitative data, detailed experimental methodologies from cited literature, and visualizations of key biological pathways.

Chemical Structure and Identity

This compound is a cyclic hexadepsipeptide, a class of mycotoxins produced by various species of Fusarium fungi.[1][2] Its structure consists of alternating D-α-hydroxyisovaleric acid and N-methyl-L-amino acid residues. Specifically, the this compound molecule is formed by the formal cyclocondensation of one N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-valine unit and two N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-isoleucine units.[3]

The chemical identity of this compound is defined by the following identifiers:

-

IUPAC Name: (3S,6R,9S,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone[3]

-

Synonym: cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal][1]

Physicochemical Properties

This compound is a white powder with the properties summarized in the table below.[1] It is generally soluble in organic solvents like ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but is insoluble in water.[1][4] For stable storage, it is recommended to keep the compound sealed at -20°C.[4]

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₆₁N₃O₉ | [1][3] |

| Molecular Weight | 667.89 g/mol | [1][3] |

| Appearance | White powder | [1] |

| Purity (typical) | ≥95% to ≥98% | [1][4] |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Insoluble in water | [1][4] |

| LogP | 3.74630 | |

| Storage Temperature | -20°C | [4] |

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, including cytotoxic, antibiotic, antifungal, and insecticidal properties.[1][4] Its potential as an anticancer agent is an area of active research, attributed to its ability to induce apoptosis in various human cancer cell lines.[1]

Ionophoric Activity and Calcium Homeostasis

Traditionally, enniatins have been classified as ionophores that embed within cellular membranes to transport monovalent cations like K⁺, Na⁺, and Ca²⁺, thereby disrupting cellular ion gradients and mitochondrial function.[3][4] However, recent studies indicate a more nuanced mechanism for this compound. It is suggested that this compound is not a direct Ca²⁺ ionophore but rather induces Ca²⁺ influx through store-operated channels (SOC).[5][6] This process appears to be influenced by the mitochondrial state.[5] Furthermore, this compound can alter mitochondrial function by inducing the opening of the mitochondrial permeability transition pore.[5]

Caption: Proposed mechanism of this compound on calcium homeostasis.

Inhibition of ERK Signaling Pathway

This compound has been demonstrated to induce apoptotic cell death in H4IIE hepatoma cells, a process accompanied by the inhibition of the Extracellular signal-Regulated Kinase (ERK) signaling pathway.[4] Specifically, it diminishes the phosphorylation of ERK (p44/p42), a key step in a pathway crucial for cell proliferation and survival.[4]

Caption: Inhibition of the ERK signaling pathway by this compound.

Other Biological Targets

This compound is also an inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT), an enzyme involved in cholesterol metabolism, with a reported IC₅₀ value of 49 μM in rat liver microsomes.

Quantitative Biological Data

The biological effects of this compound have been quantified in various in vitro and in vivo models. The following table summarizes key data points.

| Parameter | Cell Line / Model | Value | Reference(s) |

| IC₅₀ (ACAT Inhibition) | Rat Liver Microsomes | 49 μM | |

| IC₅₀ (Cytotoxicity, 24h) | Caco-2 cells | 12.3 μM | [7] |

| Limit of Quantification (LOQ) | Pig Plasma | 0.1 ng/mL | [8] |

| No-Observed-Adverse-Effect Level (NOAEL, 28-day) | CD1 Mice (Enniatin complex) | 20 mg/kg/day | [9] |

Experimental Protocols

This section details methodologies cited in the literature for the production, purification, quantification, and in vivo evaluation of this compound.

Production and Purification

A common method for producing enniatins involves solid-state fermentation followed by chromatographic purification.

-

Fungal Culture: Fusarium tricinctum is grown on a solid medium, such as corn or potato dextrose broth (PDB).[7][10]

-

Extraction: The fungal culture is extracted with a solvent like hexane.[11]

-

Purification: The crude extract undergoes purification using low-pressure liquid chromatography (LPLC) with a reverse-phase column (e.g., Amberlite XAD-7), followed by semi-preparative High-Performance Liquid Chromatography (HPLC).[7]

-

Verification: The purity and structure of the isolated this compound are confirmed using analytical HPLC and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][10]

Caption: General workflow for the purification of this compound.

Quantification in Biological Matrices (Pig Plasma)

A sensitive method for quantifying this compound in plasma has been developed using LC-MS/MS.[8]

-

Sample Preparation: A deproteinization step is performed on the plasma sample using acetonitrile.

-

Clean-up: The supernatant is evaporated, and the resulting dry residue is resuspended in an acetonitrile/water solution (e.g., 80/20, v/v).

-

Analysis: The prepared sample is analyzed by liquid chromatography combined with heated electrospray ionization tandem mass spectrometry. The method is validated using matrix-matched calibration graphs.[8]

In Vivo Toxicity Study (28-Day Oral Dose in Mice)

A study evaluating the repeated-dose toxicity of an enniatin complex (containing this compound) was conducted in CD1(ICR) mice.[9]

-

Test Substance: A mixture of Enniatin B, Enniatin B1, and this compound at a ratio of 4:4:1 was administered.

-

Dosing: Male and female mice received daily oral doses of 0 (vehicle), 0.8, 4, and 20 mg/kg body weight for 28 days.

-

Parameters Monitored: In-life parameters, food consumption, body and organ weights, hematology, blood biochemistry, and histopathology were assessed.[9]

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. Enniatin - Wikipedia [en.wikipedia.org]

- 3. This compound | C35H61N3O9 | CID 57339253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative determination of the Fusarium mycotoxins beauvericin, enniatin A, A1, B and B1 in pig plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A 28-day repeated oral dose toxicity study of enniatin complex in mice [jstage.jst.go.jp]

- 10. antifungal-effects-of-the-bioactive-compounds-enniatins-a-a1-b-b1 - Ask this paper | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Enniatin A1 Production by Fusarium Species

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Enniatin A1, a cyclic hexadepsipeptide mycotoxin produced by various species of the fungal genus Fusarium. Enniatins, including this compound, are noted for their diverse biological activities, such as antibiotic, insecticidal, and cytotoxic properties, which makes them a subject of interest in drug development and food safety.[1] This guide details the primary Fusarium species responsible for this compound production, the biosynthetic pathway, quantitative production data, and detailed experimental protocols for its analysis.

This compound-Producing Fusarium Species

This compound is one of the most common analogues of the enniatin mycotoxin family found in cereals.[2] Its production is not limited to a single species but is distributed across several species within the Fusarium genus. The primary producers are often associated with plant diseases like Fusarium Head Blight (FHB).

Key Fusarium species known to produce this compound and other enniatins include:

-

Fusarium avenaceum : Frequently cited as a major producer and one of the most prevalent Fusarium species found in grains in certain regions.[3][4]

-

Fusarium tricinctum Species Complex (FTSC) : This complex is a significant source of enniatins.[2][5]

-

Fusarium verticillioides [3]

-

Fusarium proliferatum [3]

-

Fusarium fujikuroi

-

Fusarium oxysporum [3]

-

Fusarium sambucinum Species Complex (FSAMSC) [2]

These species contaminate a wide range of cereal grains, including wheat, barley, and maize, leading to the presence of enniatins in food and feed.[2][6]

Biosynthesis of this compound

Enniatins are synthesized via a non-ribosomal pathway, a common mechanism for producing peptide secondary metabolites in fungi.

The core of enniatin biosynthesis is the multifunctional enzyme Enniatin Synthetase (ESYN1) , a large non-ribosomal peptide synthetase (NRPS) encoded by the esyn1 gene.[1] The synthesis process involves the iterative condensation of two types of building blocks: a D-α-hydroxyisovaleric acid (D-Hiv) and an N-methylated L-amino acid. In the case of this compound, the N-methylated L-amino acid is N-methyl-L-isoleucine.

The ESYN1 enzyme is organized into modules, each containing specific domains that carry out the synthesis in a stepwise manner:

-

Adenylation (A) Domain: This domain selects and activates the specific amino acid (e.g., L-isoleucine) and the hydroxy acid (via a related keto acid) by converting them into adenylates using ATP.

-

N-methyltransferase (N-MT) Domain: Integrated within the amino acid-activating module, this domain methylates the α-amino group of the activated L-amino acid using S-adenosyl-L-methionine (SAM) as a methyl donor.

-

Peptidyl Carrier Protein (PCP) Domain: The activated and modified substrates are then covalently attached to the PCP domain via a phosphopantetheinyl arm.

-

Condensation (C) Domain: This domain catalyzes the formation of an ester bond between the D-Hiv and the N-methyl-L-amino acid to form a dipeptidol unit.

-

Cyclization and Release: The enzyme iteratively forms three of these dipeptidol units and then catalyzes a head-to-tail cyclization to release the final cyclic hexadepsipeptide product, this compound.[1]

Caption: Biosynthesis of this compound by the non-ribosomal enzyme Enniatin Synthetase (ESYN1).

Quantitative Production of this compound

The production levels of this compound can vary significantly depending on the Fusarium species, the specific strain, and the culture or environmental conditions. Below are tables summarizing quantitative data from various studies.

Table 1: this compound Production by Fusarium Species in Culture

| Fusarium Species | Strain(s) | Culture Medium | This compound Concentration (µg/g) | Reference |

| F. avenaceum | 13 strains | Rice | Trace - 94 | [4] |

| F. poae | 1 strain | Rice | Trace | [4] |

| F. tricinctum | 1 strain | Rice | 94 | [4] |

Table 2: this compound Contamination in Natural Substrates

| Substrate | Dominant Fusarium Species | This compound Concentration (µg/g) | Reference |

| Wheat | F. avenaceum | Trace - 6.9 | [4] |

| Feed | Not specified | 8.1 - 13.1 (µg/kg) | [7] |

| Raw Feed Materials | Not specified | 3.4 - 43.9 (µg/kg) | [7] |

Table 3: Analytical Method Performance for this compound Quantification

| Analytical Method | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| UPLC-PDA-QDa | Agar Plugs | Not specified for A1 | 81.5 | |

| LC-MS/MS | Pig Plasma | 0.1 ng/mL | 95.7 - 105.1 | [8] |

| LC-MS/MS | Animal Feed | 1.0 - 5.0 µg/kg | 90 - 110 | [7] |

| LC-MS/MS | Eggs | 0.42 µg/kg | Not specified | [9] |

| LC-MS/MS | Rat Samples | ≤10 ng/mL | 70 - 106 | [10] |

Experimental Methodologies

Accurate analysis of this compound requires robust protocols for fungal culture, extraction, and quantification. The following sections provide a synthesized methodology based on published literature.

This protocol is for inducing this compound production in a laboratory setting.

-

Strain Activation: Culture the desired Fusarium strain on Potato Dextrose Agar (PDA) and incubate at 25°C for 5-7 days to obtain a viable mycelial culture.

-

Inoculum Preparation: Prepare a spore suspension by flooding the PDA plate with sterile distilled water containing 0.1% Tween 80 and gently scraping the surface. Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.

-

Solid-State Fermentation: Inoculate 100 g of autoclaved rice in a 500 mL Erlenmeyer flask with 2 mL of the spore suspension.

-

Incubation: Incubate the rice culture at 25°C in the dark for 28 days, mixing the flask every few days to ensure even growth.

-

Drying and Milling: After incubation, dry the fungal culture at 60°C overnight and then grind it into a fine powder using a laboratory mill.

This protocol describes a common solvent extraction method suitable for subsequent LC-MS/MS analysis.[7][8][10]

-

Sample Preparation: Weigh 5 g of the milled fungal culture or feed sample into a 50 mL polypropylene centrifuge tube.

-

Extraction Solvent: Add 20 mL of acetonitrile/water (80:20, v/v).

-

Homogenization: Shake vigorously for 60 minutes on a rotary shaker.

-

Centrifugation: Centrifuge the mixture at 4,000 x g for 10 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Clean-up (for complex matrices): For feed samples, a dispersive solid-phase extraction (d-SPE) or "QuEChERS" clean-up step may be employed. Add the contents of a commercial d-SPE kit (e.g., containing PSA and C18 sorbents) to the supernatant, vortex for 1 minute, and centrifuge again.[7]

-

Evaporation: Transfer a known volume (e.g., 5 mL) of the final supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dry residue in 1 mL of injection solvent (e.g., acetonitrile/water, 50:50, v/v) and filter through a 0.22 µm syringe filter into an HPLC vial.[8]

This is the standard method for sensitive and selective quantification of this compound.[8][10]

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using:

-

Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Methanol or acetonitrile with 5 mM ammonium formate and 0.1% formic acid.

-

-

Gradient Program: A typical gradient might start at 10% B, increase to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two transitions for this compound (e.g., for the ammonium adduct [M+NH₄]⁺). The specific precursor and product ions should be optimized by infusing a standard solution.

-

Other Parameters: Optimize source temperature, gas flows (nebulizing, drying), and collision energy for maximum signal intensity.

-

-

Quantification: Create a matrix-matched calibration curve using certified this compound standards to account for matrix effects. The concentration in the unknown sample is calculated by comparing its peak area to the calibration curve.

Caption: General experimental workflow for the extraction and analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A comparison between the role of enniatins and deoxynivalenol in Fusarium virulence on different tissues of common wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Occurrence of Beauvericin and Enniatins in Wheat Affected by Fusarium avenaceum Head Blight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification and Quantification of Enniatins and Beauvericin in Animal Feeds and Their Ingredients by LC-QTRAP/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative determination of the Fusarium mycotoxins beauvericin, enniatin A, A1, B and B1 in pig plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Ein Technischer Leitfaden zur Biosynthese von Enniatin A1

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Datum: 9. November 2025

Zusammenfassung

Enniatine sind eine Familie von zyklischen Hexadepsipeptid-Mykotoxinen, die von verschiedenen Pilzstämmen der Gattung Fusarium produziert werden.[1][2] Diese Sekundärmetaboliten weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter antibiotische, insektizide, antifungale und zytotoxische Eigenschaften, was sie zu interessanten Molekülen für die pharmazeutische Forschung macht.[3][4] Enniatin A1 ist ein wichtiges Analogon innerhalb dieser Familie, das sich durch die spezifische Sequenz seiner Bausteine auszeichnet.

Dieser technische Leitfaden bietet einen detaillierten Einblick in den Biosyntheseweg von this compound. Der Schwerpunkt liegt auf der zentralen Rolle der Enniatin-Synthetase (ESYN1), einem multifunktionalen Enzym, das als nicht-ribosomale Peptidsynthetase (NRPS) fungiert.[5] Es werden die einzelnen enzymatischen Schritte, die beteiligten Vorläufermoleküle und die zugrunde liegende modulare Architektur des Syntheseprozesses erläutert. Darüber hinaus werden quantitative Produktionsdaten zusammengefasst und detaillierte experimentelle Protokolle für die Kultivierung, Extraktion und Analyse von this compound bereitgestellt. Visuelle Darstellungen der Biosynthese und experimenteller Arbeitsabläufe ergänzen die technischen Beschreibungen, um ein umfassendes Verständnis dieses komplexen biochemischen Weges zu ermöglichen.

Der Biosyntheseweg von this compound

Die Synthese von this compound ist ein mehrstufiger Prozess, der von dem einzelnen, großen multifunktionalen Enzym Enniatin-Synthetase (ESYN1) mit einer Molekülmasse von etwa 347 kDa katalysiert wird.[3][6][7] Der Prozess folgt der Logik der nicht-ribosomalen Peptidsynthese (NRPS), die eine modulare, fließbandähnliche Produktion ermöglicht.[8][9][10]

Vorläufermoleküle

Für die Synthese von this compound werden zwei Hauptbausteine benötigt:

-

D-α-Hydroxyisovaleriansäure (D-Hiv): Diese Hydroxysäure wird aus der Aminosäure L-Valin gewonnen. Der erste Schritt ist eine Desaminierung von L-Valin zu 2-Ketoisovaleriansäure, gefolgt von einer Reduktion durch die Ketoisovalerat-Reduktase (KivR), um D-Hiv zu bilden.[11]

-

N-Methyl-L-Isoleucin: Die proteinogene Aminosäure L-Isoleucin dient als direkter Vorläufer. Die N-Methylierung erfolgt direkt am Enzymkomplex.

Der enzymatische Zyklus der Enniatin-Synthetase (ESYN1)

Die ESYN1 ist ein Monomer, das alle katalytischen Schritte intramolekular durchführt.[6] Die Synthese erfolgt iterativ, wobei eine Didepsipeptid-Einheit dreimal gebildet und zur finalen Hexadepsipeptid-Struktur zusammengesetzt wird.[3][12]

Der Prozess lässt sich in fünf Kernschritte unterteilen:[5]

-

Aktivierung der Bausteine: Zwei Adenylierungs-Domänen (A-Domänen) aktivieren die beiden Vorläufer – D-Hiv und L-Isoleucin – durch Bildung von Acyl-Adenylat-Intermediaten unter ATP-Verbrauch.

-

Transfer und N-Methylierung: Die aktivierten Säuren werden auf spezifische Thiolierungs-Domänen (T-Domänen), auch Peptidyl-Carrier-Proteine (PCP) genannt, übertragen. Das an die T-Domäne gebundene L-Isoleucin wird anschließend durch eine integrierte N-Methyltransferase-Domäne (M-Domäne) methyliert, wobei S-Adenosylmethionin (SAM) als Methylgruppendonor dient.

-

Kondensation zur Didepsipeptid-Einheit: Eine Kondensations-Domäne (C-Domäne) katalysiert die Bildung einer Esterbindung zwischen dem D-Hiv und dem N-Methyl-L-Isoleucin, wodurch die erste Didepsipeptid-Einheit entsteht.

-

Elongation und Zyklisierung: Dieser Prozess wird iterativ wiederholt. Die Didepsipeptid-Einheit wird mit zwei weiteren Einheiten zu einem linearen Hexadepsipeptid verlängert.

-

Freisetzung des zyklischen Produkts: Eine finale C-Domäne katalysiert die intramolekulare Zyklisierung des linearen Vorläufermoleküls, was zur Freisetzung von this compound führt.

Die geringe Substratspezifität der ESYN1 für die L-Aminosäure-Komponente ermöglicht die Inkorporation verschiedener verzweigtkettiger Aminosäuren wie Valin oder Leucin, was zur Produktion einer Vielzahl von Enniatin-Analoga (z.B. Enniatin A, B, B1) durch denselben Organismus führt.[3]

Quantitative Daten

Die Produktion von Enniatinen variiert stark je nach Pilzstamm, Kulturbedingungen und Nährmedium.[7] Quantitative Analysen sind entscheidend für die Optimierung der Fermentationsprozesse und die Bewertung der biologischen Aktivität.

Tabelle 1: Produktionsausbeuten und analytische Parameter für Enniatine

| Parameter | Wert | Spezies/Bedingung | Referenz |

| Produktion | |||

| Enniatin A | 0,3–0,6 µg/g | Fusarium spp. auf Agar | [5] |

| This compound | 2,0–4,0 µg/g | Fusarium spp. auf Agar | [5] |

| Enniatin B | 1,9–3,8 µg/g | Fusarium spp. auf Agar | [5] |

| Enniatin B1 | 5,4–10,8 µg/g | Fusarium spp. auf Agar | [5] |

| Analytik | |||

| Wiederfindungsrate (Enniatin A) | 80,6 % | Extraktion von Agar | [5] |

| Wiederfindungsrate (this compound) | 81,5 % | Extraktion von Agar | [5] |

| Wiederfindungsrate (Enniatin B) | 78,3 % | Extraktion von Agar | [5] |

| Wiederfindungsrate (Enniatin B1) | 84,0 % | Extraktion von Agar | [5] |

| Quantifizierungsgrenze (LOQ) | Siehe Originalquelle | UPLC/PDA | [5] |

Tabelle 2: Zytotoxizitätsdaten von this compound und verwandten Analoga

| Verbindung | IC₅₀-Wert (µM) | Zelllinie | Assay | Referenz |

| This compound | 12,3 | Caco-2 (humane Kolon-Adenokarzinom-Zellen) | MTT-Assay | [13][14] |

| Enniatin B1 | 19,5 | Caco-2 (humane Kolon-Adenokarzinom-Zellen) | MTT-Assay | [13][14] |

Experimentelle Protokolle

Die Untersuchung der Enniatin-Biosynthese erfordert standardisierte Methoden zur Kultivierung der produzierenden Organismen sowie zur Extraktion, Reinigung und Analyse der Zielverbindungen.

Protokoll: Kultivierung von Fusarium tricinctum zur Enniatin-Produktion

Dieses Protokoll beschreibt die Kultivierung in Flüssigmedium zur Produktion von Enniatinen.

-

Stammvorbereitung: Verwendung eines lyophilisierten Stammes von Fusarium tricinctum (z.B. CECT 20150). Rehydrierung und Kultivierung auf Potato Dextrose Agar (PDA) bei 25 °C für 7 Tage zur Gewinnung einer aktiven Kultur.

-

Inokulum-Präparation: Aus der PDA-Kultur werden Sporensuspensionen oder Myzel-Agar-Plugs zur Inokulation der Flüssigkultur entnommen.

-

Fermentation:

-

Medium: Potato Dextrose Broth (PDB).

-

Inokulation: Inokulation von 250-ml-Erlenmeyerkolben, die 100 ml PDB enthalten, mit dem vorbereiteten Inokulum.

-

Inkubation: Inkubation der Kolben bei 25 °C für 21 Tage unter statischen Bedingungen oder bei leichtem Schütteln (z.B. 150 rpm), um das Myzelwachstum zu fördern.

-

-

Ernte: Nach Abschluss der Inkubation wird die Kultur geerntet. Das Myzel wird vom Kulturfiltrat durch Filtration (z.B. durch Filterpapier) getrennt. Beide Fraktionen (Myzel und Filtrat) sollten für die Extraktion aufbewahrt werden, da Enniatine sowohl intra- als auch extrazellulär vorkommen können.[15][16]

Protokoll: Extraktion und Reinigung von Enniatinen

Dieses Protokoll beschreibt eine mehrstufige Reinigungsmethode, um Enniatine aus Kultur-Extrakten zu isolieren.[13][14]

-

Extraktion:

-

Das Kulturfiltrat wird mit einem gleichen Volumen eines organischen Lösungsmittels (z.B. Methanol oder Acetonitril) versetzt und intensiv gemischt.

-

Das Myzel wird separat mit demselben Lösungsmittel extrahiert, oft unter Verwendung von Ultraschall oder Homogenisierung, um die Zellwände aufzubrechen.

-

Die organischen Extrakte werden vereinigt und unter reduziertem Druck (Rotationsverdampfer) zur Trockne eingedampft.

-

-

Festphasenextraktion (SPE) / Low-Pressure Liquid Chromatography (LPLC):

-

Der getrocknete Rohextrakt wird in einer minimalen Menge Methanol gelöst.

-

Der gelöste Extrakt wird auf eine mit Amberlite XAD-7 (oder einer C18-Kartusche) gepackte Säule geladen.

-

Die Säule wird zunächst mit Wasser oder einem Wasser/Methanol-Gemisch mit niedrigem Methanolanteil gewaschen, um polare Verunreinigungen zu entfernen.

-

Die Enniatine werden mit einem Lösungsmittelgradienten von Wasser/Methanol oder Wasser/Acetonitril eluiert. Fraktionen werden gesammelt.

-

-

Semipräparative HPLC:

-

Die enniatinhaltigen Fraktionen aus dem vorherigen Schritt werden mittels analytischer HPLC (mit Diodenarray-Detektor, DAD) überprüft.

-

Die Fraktionen, die die höchsten Konzentrationen der Ziel-Enniatine enthalten, werden gepoolt und auf eine semipräparative HPLC-Säule (z.B. C18) injiziert.

-

Mobile Phase: Ein Gradient aus Acetonitril und Wasser wird typischerweise verwendet.

-

Die einzelnen Peaks, die Enniatin A, A1, B und B1 entsprechen, werden getrennt gesammelt.[15]

-

-

Verifizierung:

-

Die Reinheit und Identität der isolierten Verbindungen wird mittels analytischer HPLC und Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bestätigt.[13]

-

Fazit

Die Biosynthese von this compound ist ein Paradebeispiel für die Effizienz und Komplexität der nicht-ribosomalen Peptidsynthese in Pilzen. Die multifunktionale Enniatin-Synthetase (ESYN1) agiert als eine molekulare Fabrik, die aus einfachen Vorläufern hochkomplexe, biologisch aktive Moleküle herstellt. Ein tiefgreifendes Verständnis dieses Weges ist für die synthetische Biologie von großer Bedeutung, da es Möglichkeiten zur gentechnischen Veränderung von NRPS-Systemen eröffnet, um neue, pharmazeutisch relevante Depsipeptide zu erzeugen ("precursor-directed biosynthesis").[3][17] Die hier vorgestellten quantitativen Daten und detaillierten Protokolle bieten eine solide Grundlage für Forscher, die sich mit der Produktion, Charakterisierung und Anwendung von Enniatinen befassen, und unterstreichen das Potenzial dieser Naturstoffe für die zukünftige Arzneimittelentwicklung.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting the enniatins: a review of their isolation, biosynthesis, structure determination and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enniatin synthetase is a monomer with extended structure: evidence for an intramolecular reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enniatin Production by Fusarium Strains and Its Effect on Potato Tuber Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Assembly-Line Enzymology of Nonribosomal Peptide Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Isolation and purification of enniatins A, A(1), B, B(1), produced by Fusarium tricinctum in solid culture, and cytotoxicity effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antifungal effects of the bioactive compounds enniatins A, A(1), B, B(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. antifungal-effects-of-the-bioactive-compounds-enniatins-a-a1-b-b1 - Ask this paper | Bohrium [bohrium.com]

- 17. Directed biosynthesis of new enniatins - PubMed [pubmed.ncbi.nlm.nih.gov]

Enniatin A1: A Technical Whitepaper on its Emergence as a Potent Anticancer Agent

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enniatin A1, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, is rapidly gaining attention in the oncology field as a promising anticancer agent.[1] Originally identified as a food contaminant, recent research has unveiled its potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anticancer properties, supported by quantitative data and detailed experimental methodologies. Key mechanisms include the induction of mitochondrial-mediated apoptosis, disruption of critical pro-survival signaling pathways such as ERK and NF-κB, and novel activities including the inhibition of the Hsp90 chaperone and modulation of the tumor immune microenvironment.[2][3] This document aims to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Molecular Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, targeting several core processes that are critical for cancer cell survival and proliferation.

Induction of Apoptosis

A primary mechanism of this compound is the induction of programmed cell death, or apoptosis. Studies have shown that treatment with this compound leads to significant increases in caspase 3/7 activity and subsequent nuclear fragmentation, which are hallmark indicators of apoptosis.[2][4] This process is tightly linked to mitochondrial dysfunction. This compound disrupts the mitochondrial membrane potential (MMP), promotes the opening of the mitochondrial permeability transition pore (mPTP), and uncouples oxidative phosphorylation.[5][6][7][8] These events trigger the release of pro-apoptotic factors, leading to the activation of the caspase cascade and execution of cell death.[9]

Disruption of Pro-Survival Signaling Pathways

This compound has been demonstrated to interfere with key signaling cascades that cancer cells rely on for growth and survival.

-

ERK Signaling: The compound effectively decreases the activation of the extracellular regulated protein kinase (ERK), a crucial component of the MAPK pathway that is frequently hyperactivated in cancer to promote cell proliferation.[2][4][10]

-

NF-κB Signaling: this compound can moderately inhibit the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α), a pathway critical for inflammation, cell survival, and chemoresistance.[2][4]

-

Hsp90 Inhibition: More recent discoveries have identified this compound as a novel inhibitor of Heat Shock Protein 90 (Hsp90).[3][11] By targeting Hsp90, this compound destabilizes a wide range of oncogenic client proteins (such as CDK4, ILK, and phospho-AKT) without inducing the heat shock response (HSR), a common limitation of other Hsp90 inhibitors.[3] This inhibition also leads to the degradation of the immune checkpoint protein PD-L1.[3]

Alteration of Cellular Homeostasis

-

Calcium Flux and ROS Production: this compound disrupts intracellular calcium (Ca2+) homeostasis by inducing Ca2+ influx through store-operated channels (SOCs).[5] This disruption, along with its effects on mitochondria, contributes to the generation of reactive oxygen species (ROS), which can inflict oxidative damage and trigger cell death pathways.[12]

-

Cell Cycle Arrest: While more extensively studied for the related Enniatin B1, enniatins are known to interfere with cell cycle progression.[13] Evidence suggests that these compounds can cause an arrest in the G0/G1 or G2/M phases, preventing cancer cells from dividing.[14][15]

Modulation of the Tumor Immune Microenvironment

In preclinical models of triple-negative breast cancer, this compound has been shown to induce immunogenic cell death (ICD).[3] This process transforms dying cancer cells into an adjuvant that stimulates an anti-tumor immune response. By causing the degradation of PD-L1 and activating the CX3CR1 chemokine receptor pathway, this compound promotes the infiltration and activity of cytotoxic CD8+ T cells within the tumor, overcoming local immunosuppression.[3]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of this compound has been quantified across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are summarized below. It is important to note that values can differ based on the specific cell line and the cytotoxicity assay employed.

| Cell Line | Cancer Type | Assay Type | IC50 / EC50 Value (µM) | Reference |

| H4IIE | Hepatoma | Not Specified | ~ 1.0 - 2.5 | [2][4] |

| HepG2 | Hepatocellular Carcinoma | Not Specified | ~ 10 - 25 | [2][4] |

| HepG2 | Hepatocellular Carcinoma | Alamar Blue | 14.9 | [16] |

| HepG2 | Hepatocellular Carcinoma | BrdU | 3.4 | [16] |

| HepG2 | Hepatocellular Carcinoma | MTT | 2.6 | [14] |

| C6 | Glioma | Not Specified | ~ 10 - 25 | [2][4] |

| MRC-5 | Fetal Lung Fibroblast | BrdU | 0.6 - 1.1 | [16][17] |

Visualization of Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways modulated by this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to evaluate the anticancer effects of this compound.

General Experimental Workflow

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Aspirate the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Caspase-Glo® 3/7 Assay)

This luminescent assay measures caspase-3 and -7 activities, key biomarkers of apoptosis.

-

Cell Seeding and Treatment: Seed and treat cells in a 96-well white-walled plate as described for the MTT assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours.

-

Measurement: Measure the luminescence of each well using a luminometer.

-

Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) to determine the fold-change in caspase activity.

Western Blotting for ERK Phosphorylation

This technique is used to detect changes in the activation state of specific proteins.

-

Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software and express the level of p-ERK relative to total ERK.

Conclusion and Future Directions

This compound has demonstrated significant potential as a multifaceted anticancer agent. Its ability to induce apoptosis, inhibit critical oncogenic signaling, and modulate the immune system provides a strong rationale for its continued development.[2][3] The quantitative data clearly indicate potent activity in the low micromolar range against several cancer types.[2][16]

Future research should focus on:

-

In Vivo Efficacy: Expanding preclinical studies in various animal models to assess systemic efficacy, pharmacokinetics, and safety.[3]

-

Combination Therapies: Investigating synergistic effects when combined with standard chemotherapies or immunotherapies.

-

Target Deconvolution: Further elucidating the direct molecular binding targets to better understand its polypharmacological effects.

-

Structural Optimization: Exploring medicinal chemistry approaches to synthesize analogues with improved potency, selectivity, and drug-like properties.

The comprehensive evidence presented in this guide underscores the promise of this compound as a lead compound for a new generation of cancer therapeutics.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enniatin A inhibits the chaperone Hsp90 and unleashes the immune system against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 7. The Fusarium mycotoxins enniatins and beauvericin cause mitochondrial dysfunction by affecting the mitochondrial volume regulation, oxidative phosphorylation and ion homeostasis [hero.epa.gov]

- 8. Enniatins A1 and B1 Modulate Calcium Flux through Alternative Pathways beyond Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enniatin exerts p53-dependent cytostatic and p53-independent cytotoxic activities against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound, enniatin B1 and beauvericin on HepG2: Evaluation of toxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxic Effects of Major and Emerging Mycotoxins on HepaRG Cells and Transcriptomic Response after Exposure of Spheroids to Enniatins B and B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enniatin B1: Emerging Mycotoxin and Emerging Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cytotoxicity of enniatins A, A1, B, B1, B2 and B3 from Fusarium avenaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

Enniatin A1: A Comprehensive Technical Guide on its Discovery, History, and Biological Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin A1 is a cyclic hexadepsipeptide mycotoxin belonging to the enniatin family, a group of secondary metabolites primarily produced by various species of Fusarium fungi.[1][2] First described in the 1940s, the enniatins have garnered significant scientific interest due to their diverse biological activities, including antibiotic, insecticidal, antifungal, and cytotoxic properties.[1][2] this compound, in particular, has emerged as a molecule of interest in cancer research due to its potent cytotoxic effects against various cancer cell lines and its ability to modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its study, and an in-depth look at its mechanisms of action.

Discovery and History

The journey of the enniatins began in 1947 when Gäumann and his colleagues isolated a crystalline antibiotic substance, which they named Enniatin, from the fungus Fusarium orthoceras var. enniatinum.[3] This initial discovery paved the way for the identification and characterization of a series of related compounds. Enniatins are structurally defined as cyclohexadepsipeptides, composed of alternating N-methyl-L-amino acids and D-α-hydroxyisovaleric acid residues.[2][4]

This compound is a specific analogue within this family, and its structure was elucidated through subsequent chemical and spectroscopic analyses. It is formally derived from the cyclocondensation of one N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-valine unit and two N-[(2R)-2-hydroxy-3-methylbutanoyl]-N-methyl-L-isoleucine units. The enniatins, including this compound, are biosynthesized by a large multifunctional enzyme known as enniatin synthetase.[2]

Initially recognized for their antimicrobial properties, the focus on enniatins has shifted over the years towards their potential as anticancer agents, driven by numerous studies demonstrating their cytotoxic activity against a range of cancer cell lines.[1][5][6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₆₁N₃O₉ | [1] |

| Molecular Weight | 667.89 g/mol | [1] |

| CAS Number | 4530-21-6 | [1] |

| Appearance | White powder | [1] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Insoluble in water. | [1][3] |

| Storage Temperature | -20°C | [1][3] |

Biological Activity and Cytotoxicity

This compound exhibits a broad spectrum of biological activities, with its cytotoxic and potential anticarcinogenic properties being the most extensively studied.[4] It has been shown to induce apoptosis in various cancer cell lines.[5][6] The cytotoxic efficacy of this compound, often quantified by the half-maximal inhibitory concentration (IC50), varies depending on the cell line and the assay method used.

| Cell Line | Assay | IC50 (µM) | Exposure Time | Reference(s) |

| H4IIE (Rat Hepatoma) | Not specified | ~1-2.5 | Not specified | [5][6] |

| Caco-2 (Human Colorectal Adenocarcinoma) | MTT | 12.3 | 24 hours | [7] |

| HepG2 (Human Hepatocellular Carcinoma) | Not specified | ~10-25 | Not specified | [5][6] |

| C6 (Rat Glioma) | Not specified | ~10-25 | Not specified | [5][6] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Fusarium Culture

This protocol is adapted from methodologies described for the extraction and purification of enniatins from Fusarium species.[7][8]

1. Fungal Culture and Mycelia Extraction:

-

Cultivate a high-yielding strain of a Fusarium species known to produce this compound (e.g., Fusarium tricinctum) on a suitable solid medium like corn or in a liquid fermentation culture.[7]

-

After an appropriate incubation period (e.g., 21 days), harvest the fungal mycelia.

-

Dry the mycelia and extract with dichloromethane or methanol.[7][8]

-

Partition the crude extract between hexane and a methanol/water mixture.[8]

2. Low-Pressure Liquid Chromatography (LPLC):

-

Subject the crude enniatin mixture to LPLC on a reverse-phase Amberlite XAD-7 column for initial fractionation.[7]

3. High-Performance Liquid Chromatography (HPLC) Purification:

-

Further purify the enniatin-containing fractions using semi-preparative HPLC.

-

Column: A C18 reversed-phase column (e.g., Gemini C18, 150 mm x 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is typically employed. For example, start with a 65:35 (v/v) acetonitrile:water mixture, hold for 5 minutes, then linearly increase the acetonitrile concentration to 70% over 10 minutes.[9]

-

Flow Rate: A flow rate of around 1.0 to 1.5 mL/min is generally used.[9]

-

Detection: Monitor the elution profile using a diode array detector (DAD) or a mass spectrometer (MS).

-

Collect the fractions corresponding to the this compound peak.

4. Purity and Structural Confirmation:

-

Confirm the purity and identity of the isolated this compound using analytical HPLC-MS/MS.[7]

Cytotoxicity Assays

The following are generalized protocols for commonly used cytotoxicity assays to evaluate the effect of this compound on cancer cell lines.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: [3][7]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of approximately 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. BrdU (5-bromo-2'-deoxyuridine) Assay: [10]

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

BrdU Labeling: Add BrdU labeling solution to the cells and incubate for a period to allow for its incorporation into newly synthesized DNA (typically 2-24 hours).

-

Fixation and Denaturation: Fix the cells and denature the DNA using a fixing/denaturing solution.

-

Antibody Incubation: Incubate the cells with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate to develop a colorimetric signal.

-

Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm.

-

Data Analysis: The absorbance is proportional to the amount of BrdU incorporated, reflecting cell proliferation.

3. Alamar Blue (Resazurin) Assay: [6]

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

Alamar Blue Addition: Add Alamar Blue reagent (resazurin) to each well (typically 10% of the culture volume).

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Fluorescence or Absorbance Measurement: Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm).

-

Data Analysis: The signal is proportional to the number of viable, metabolically active cells.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. Two of the most prominent are the ERK/MAPK pathway and the store-operated calcium entry pathway.

Inhibition of the ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway, a part of the Mitogen-Activated Protein Kinase (MAPK) cascade, is crucial for cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway is a hallmark of many cancers. This compound has been shown to decrease the activation of ERK (p44/p42).[4] This inhibition is thought to contribute to its pro-apoptotic and anti-proliferative effects.

Caption: Inhibition of the ERK/MAPK signaling pathway by this compound.

Modulation of Store-Operated Calcium Entry (SOCE)

Recent studies have revealed that this compound is not a classical ionophore but rather modulates intracellular calcium (Ca²⁺) homeostasis by affecting store-operated calcium entry (SOCE).[11] SOCE is a critical Ca²⁺ influx pathway activated in response to the depletion of Ca²⁺ stores in the endoplasmic reticulum (ER). This process is primarily mediated by the interaction of the ER Ca²⁺ sensor, STIM1, and the plasma membrane Ca²⁺ channel, Orai1. This compound has been found to induce Ca²⁺ influx through store-operated channels.[11] This dysregulation of calcium homeostasis can trigger downstream events leading to apoptosis.

Caption: Modulation of Store-Operated Calcium Entry (SOCE) by this compound.

Conclusion

This compound, a mycotoxin with a rich history of scientific investigation, continues to be a molecule of significant interest, particularly in the field of oncology. Its ability to induce cytotoxicity in cancer cells through the modulation of critical signaling pathways like ERK/MAPK and intracellular calcium homeostasis highlights its potential as a lead compound for the development of novel anticancer therapeutics. This technical guide provides a foundational understanding of this compound, from its discovery to its molecular mechanisms of action, and offers detailed experimental protocols to aid researchers in their exploration of this fascinating natural product. Further research is warranted to fully elucidate its therapeutic potential and to develop strategies to harness its potent biological activities for clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a Rapid LC-MS/MS Method for the Determination of Emerging Fusarium mycotoxins Enniatins and Beauvericin in Human Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a high-throughput UHPLC-MS/MS method for the analysis of Fusarium and Alternaria toxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Isolation and purification of enniatins A, A(1), B, B(1), produced by Fusarium tricinctum in solid culture, and cytotoxicity effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Occurrence of Beauvericin and Enniatins in Wheat Affected by Fusarium avenaceum Head Blight - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. STIM1 gates the store-operated calcium channel ORAI1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pervasive Presence of Enniatin A1 in Cereals: A Technical Guide for Researchers

An In-depth Examination of its Natural Occurrence, Analytical Determination, and Toxicological Implications

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence of Enniatin A1, a prominent emerging mycotoxin, in a variety of cereal grains. It is intended for researchers, scientists, and drug development professionals investigating the impact of mycotoxins on food safety and human health. This document summarizes quantitative data on this compound contamination, details experimental protocols for its detection, and visualizes its known biological signaling pathways.

Introduction

Enniatins are a class of cyclic hexadepsipeptide mycotoxins produced by various Fusarium species, which are common fungal contaminants of cereal crops worldwide.[1][2] Among the various enniatin analogues, this compound (ENN A1) is frequently detected in cereals such as wheat, barley, oats, and maize.[1][3] Due to their ionophoric properties, enniatins can disrupt cellular ion homeostasis, leading to a range of cytotoxic effects.[2][4] This guide focuses specifically on this compound, providing a technical resource for its study.

Data Presentation: Quantitative Occurrence of this compound in Cereals

The contamination of cereals with this compound is a global concern, with significant geographical variations in prevalence and concentration.[3] The following tables summarize quantitative data from various studies on the occurrence of this compound in different cereals.

Table 1: Occurrence of this compound in Wheat

| Region/Country | No. of Samples | Positive Samples (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference |

| Europe | - | 56.56% (of cereal and cereal-derived) | - | - | [3] |

| Spain | - | - | - | 814,420 (in a rice sample) | [5] |

| Norway | 80 | - | - | - | [1] |

Table 2: Occurrence of this compound in Barley

| Region/Country | No. of Samples | Positive Samples (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference |

| Norway | 75 | - | - | - | [1] |

| China (Tibet) | - | Detected | - | - | [6] |

Table 3: Occurrence of this compound in Oats

| Region/Country | No. of Samples | Positive Samples (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference |

| Norway | 73 | - | - | - | [1] |

| - | - | 10% (samples with ≥100 µg/kg) | - | - | [7] |

Table 4: Occurrence of this compound in Maize

| Region/Country | No. of Samples | Positive Samples (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference |

| Europe | 158 (maize silage) | - | 2.45 - 7.07 | 555 | [3] |

Experimental Protocols: Determination of this compound in Cereals

The accurate quantification of this compound in complex cereal matrices requires robust analytical methodologies. The most common and reliable method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Extraction and Clean-up

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for the extraction of this compound from cereal samples.[8]

-

Homogenization: Grind a representative sample of the cereal to a fine powder.

-

Extraction:

-

Weigh 1 g of the homogenized sample into a 15-mL centrifuge tube.[8]

-

Add internal standards, such as [15N3]-ENN A1, for accurate quantification.[8]

-

Add 5 mL of an extraction solvent, typically a mixture of acetonitrile and water (e.g., 84:16 v/v).[9]

-

Vortex vigorously for 1 minute.

-

Add QuEChERS salts (e.g., magnesium sulfate and sodium acetate) to induce phase separation.

-

Vortex again and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Clean-up (Dispersive Solid-Phase Extraction - d-SPE):

-

Take an aliquot of the supernatant (acetonitrile layer).

-

Add a mixture of d-SPE sorbents (e.g., PSA, C18, and magnesium sulfate) to remove interfering matrix components.

-

Vortex and centrifuge.

-

Collect the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier like ammonium formate or formic acid to improve ionization.

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.[8]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is used.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification and confirmation.

-

Mandatory Visualization

Biosynthesis of Enniatins in Fusarium

Enniatins are synthesized by a large multifunctional enzyme called enniatin synthetase (ESYN1), a non-ribosomal peptide synthetase (NRPS).[10][11] The biosynthesis involves the condensation of D-α-hydroxyisovaleric acid and N-methyl-L-amino acids.

Caption: Biosynthetic pathway of this compound by the enniatin synthetase (ESYN1) enzyme.

Experimental Workflow for this compound Analysis

The following diagram illustrates the typical workflow for the analysis of this compound in cereal samples.

Caption: A typical experimental workflow for the quantification of this compound in cereals.

Signaling Pathways Affected by this compound

This compound has been shown to induce apoptosis and inhibit cell proliferation through its effects on specific signaling pathways.

Caption: Signaling pathways affected by this compound, leading to apoptosis and inhibition of cell proliferation.

References

- 1. researchgate.net [researchgate.net]

- 2. Enniatin Mycotoxins in Food: A Systematic Review of Global Occurrence, Biosynthesis, and Toxicological Impacts on In Vitro Human Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enniatin Mycotoxins in Food: A Systematic Review of Global Occurrence, Biosynthesis, and Toxicological Impacts on In Vitro Human Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Review of the Mycotoxin Enniatin B [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Untargeted Metabolomics Approach Correlated Enniatin B Mycotoxin Presence in Cereals with Kashin–Beck Disease Endemic Regions of China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of a high-throughput UHPLC-MS/MS method for the analysis of Fusarium and Alternaria toxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enniatin and Beauvericin Biosynthesis in Fusarium Species: Production Profiles and Structural Determinant Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

Enniatin A1: A Comprehensive Physicochemical and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enniatin A1 is a cyclic hexadepsipeptide belonging to the enniatin family of mycotoxins produced by various species of Fusarium fungi.[1] These compounds are notable for their diverse biological activities, including ionophoric, antimicrobial, and potential anticancer properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for its analysis, and a summary of its known biological interactions, with a focus on its impact on cellular signaling pathways.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is crucial for its handling, formulation, and interpretation of its biological activity.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₅H₆₁N₃O₉ | [1] |

| Molecular Weight | 667.9 g/mol | [1] |

| CAS Number | 4530-21-6 | [2] |

| Appearance | White powder | [2] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2][3] |

| Methanol | Soluble | [2][3] |

| Ethanol | Soluble | [2][3] |

| Dimethylformamide (DMF) | Soluble | [3] |

| Water | Insoluble | [2] |

Table 3: Computed Physicochemical Parameters of this compound

| Parameter | Value | Source |

| XLogP3 | 7.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 9 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 667.44078053 Da | [1] |

| Topological Polar Surface Area | 139 Ų | [1] |

Experimental Protocols

Determination of Solubility (Qualitative)

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound (solid powder)

-

Solvents of interest (e.g., DMSO, ethanol, methanol, water)

-

Vortex mixer

-

Microcentrifuge tubes

-

Pipettes

Procedure:

-

Weigh a small, known amount of this compound (e.g., 1 mg) and place it into a microcentrifuge tube.

-

Add a small volume of the solvent to be tested (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles. A clear solution indicates solubility at that concentration.

-

If the compound is not fully dissolved, incrementally add more solvent and repeat the vortexing step until the solid is completely dissolved or a definitive insolubility is determined.

-

The solubility can be expressed qualitatively (soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., soluble at 10 mg/mL).

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To identify and quantify this compound in a sample matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

General Procedure:

-

Sample Preparation: The sample containing this compound is extracted with an appropriate organic solvent (e.g., acetonitrile, methanol). The extract may be further purified using solid-phase extraction (SPE) to remove interfering matrix components.

-

Chromatographic Separation: The prepared sample is injected into the HPLC system. A C18 reversed-phase column is typically used for separation. The mobile phase often consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both of which may be modified with additives like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. This compound is typically detected in positive ion mode as an adduct, such as [M+H]⁺ or [M+NH₄]⁺. The precursor ion is then fragmented in the collision cell, and specific product ions are monitored for quantification (Multiple Reaction Monitoring - MRM).

Biological Activity and Signaling Pathways

This compound is a well-documented ionophore, capable of forming complexes with metal cations and transporting them across biological membranes. This disruption of ion homeostasis is a primary mechanism of its cytotoxic effects.

One of the key signaling pathways affected by this compound is the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade.

Inhibition of the MAPK/ERK Signaling Pathway

This compound has been shown to inhibit the phosphorylation of ERK (p44/p42), a critical step in the activation of this pathway.[4] The MAPK/ERK pathway is centrally involved in regulating cell proliferation, differentiation, and survival.[5] By inhibiting ERK activation, this compound can disrupt these fundamental cellular processes, leading to the induction of apoptosis (programmed cell death).[4]

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow Example

The following diagram illustrates a general workflow for investigating the physicochemical and biological properties of this compound.

Caption: General experimental workflow for this compound characterization.

Conclusion

This compound presents a compelling profile for researchers in natural products chemistry and drug development. Its well-defined chemical structure and ionophoric properties are directly linked to its significant biological effects, including the modulation of critical cellular signaling pathways like the MAPK/ERK cascade. The provided data and protocols offer a solid foundation for further investigation into the therapeutic potential of this fascinating mycotoxin. Future research should focus on obtaining more detailed spectroscopic data and exploring its in vivo efficacy and safety profiles.

References

- 1. This compound | C35H61N3O9 | CID 57339253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. agscientific.com [agscientific.com]

- 4. Enniatins A1, B and B1 from an endophytic strain of Fusarium tricinctum induce apoptotic cell death in H4IIE hepatoma cells accompanied by inhibition of ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAPK/ERK Pathway as a Central Regulator in Vertebrate Organ Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Enniatin A1: A Technical Guide to its Molecular Interactions and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enniatin A1, a cyclic hexadepsipeptide mycotoxin produced by various Fusarium species, has garnered significant attention for its diverse biological activities, including cytotoxic, antimicrobial, and insecticidal properties.[1] This technical guide provides an in-depth overview of the current understanding of this compound's molecular targets and its impact on cellular signaling pathways. While direct, high-throughput screening for its binding partners remains an area for further investigation, a substantial body of research has elucidated its downstream effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling cascades to serve as a comprehensive resource for researchers in drug discovery and toxicology.

Known Molecular Effects and Cellular Consequences

This compound exerts its biological effects through a multi-faceted mechanism of action, primarily centered on its ionophoric nature, which leads to the disruption of ion homeostasis, mitochondrial dysfunction, and the induction of apoptosis.[2][3]

Ionophoric Activity and Disruption of Ion Homeostasis

This compound functions as an ionophore, a lipid-soluble molecule that can transport ions across cellular membranes. This activity disrupts the crucial electrochemical gradients necessary for normal cellular function.

Induction of Apoptosis

A primary consequence of this compound exposure is the induction of programmed cell death, or apoptosis.[1][4] This is a key factor in its cytotoxic activity against various cell lines. The apoptotic cascade is initiated through both mitochondrial-dependent and independent pathways.

-

Mitochondrial Dysfunction: this compound targets mitochondria, leading to a decrease in mitochondrial membrane potential (MMP) and the opening of the mitochondrial permeability transition pore (mPTP).[5][6][7] This disruption results in the release of pro-apoptotic factors into the cytoplasm.

-

Caspase Activation: The apoptotic signaling cascade converges on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.[4]

Alteration of Calcium Signaling

This compound significantly impacts intracellular calcium (Ca²⁺) homeostasis. It has been shown to induce a Ca²⁺ influx, in part through store-operated calcium channels (SOCs), leading to elevated cytosolic calcium levels which can trigger various downstream signaling events, including apoptosis.[5][6][7]

Modulation of Signaling Pathways

This compound has been demonstrated to influence key signaling pathways involved in cell proliferation and survival.

-

ERK Signaling: Studies have shown that this compound can decrease the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway that is often associated with cell proliferation.[4]

-

NF-κB Signaling: this compound has also been reported to moderately inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cell survival.[4]

Quantitative Data

The cytotoxic effects of this compound have been quantified in various cell lines, with IC50 values varying depending on the cell type and the assay used.

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| H4IIE Hepatoma | - | - | ~1-2.5 | [4] |

| HepG2 Hepatoma | - | - | ~10-25 | [4] |

| C6 Glioma | - | - | ~10-25 | [4] |

| SH-SY5Y Neuroblastoma | - | - | 2.0 | |

| Caco-2 | MTT | 24 | 14.8 | |

| Caco-2 | MTT | 48 | 7.7 | |

| Caco-2 | MTT | 72 | 1.3 | |

| MRC-5 Fibroblast | BrdU | - | ~2.6-4.2 | [8] |

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptotic Signaling Pathway

Experimental Workflow for Investigating this compound-Induced Cytotoxicity and Apoptosis

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the molecular effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability/Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-